2,2,4-Trimethylpiperidine
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Overview
Description
2,2,4-Trimethylpiperidine is an organic compound with the molecular formula C8H17N. It is a derivative of piperidine, characterized by the presence of three methyl groups attached to the piperidine ring. This compound is a colorless liquid at room temperature and is known for its use in various chemical reactions and industrial applications.
Preparation Methods
2,2,4-Trimethylpiperidine can be synthesized through several methods. One common synthetic route involves the hydrogenation of 2,2,4-trimethylpyridine using a palladium catalyst. The reaction is typically carried out under high pressure and temperature conditions to achieve the desired product . Industrial production methods often involve continuous-flow synthesis, which allows for efficient and scalable production of the compound .
Chemical Reactions Analysis
2,2,4-Trimethylpiperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, such as palladium or platinum, to produce the corresponding amine.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, where the piperidine ring acts as a nucleophile, replacing the halogen atom with the piperidine moiety.
Common reagents and conditions used in these reactions include hydrogen gas, palladium or platinum catalysts, potassium permanganate, and chromium trioxide. The major products formed from these reactions are typically amines, ketones, and carboxylic acids .
Scientific Research Applications
2,2,4-Trimethylpiperidine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the study of enzyme mechanisms and as a ligand in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.
Industry: This compound is employed in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,2,4-Trimethylpiperidine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on enzymes or receptors, thereby modulating their activity. This interaction can lead to various biochemical effects, including inhibition or activation of enzymatic pathways .
Comparison with Similar Compounds
2,2,4-Trimethylpiperidine can be compared with other similar compounds, such as:
2,4,6-Trimethylpiperidine: This compound has a similar structure but differs in the position of the methyl groups on the piperidine ring.
2,2,6,6-Tetramethylpiperidine: Known for its sterically hindered nitrogen atom, this compound is used as a base in organic synthesis.
1,2,5-Trimethyl-4-(p-hydroxyaryl)-δ3-tetrahydropyridines: These compounds are derivatives of piperidine with additional functional groups that impart unique chemical properties .
This compound stands out due to its specific arrangement of methyl groups, which influences its reactivity and applications in various fields.
Properties
CAS No. |
101257-71-0 |
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Molecular Formula |
C8H17N |
Molecular Weight |
127.23 g/mol |
IUPAC Name |
2,2,4-trimethylpiperidine |
InChI |
InChI=1S/C8H17N/c1-7-4-5-9-8(2,3)6-7/h7,9H,4-6H2,1-3H3 |
InChI Key |
AIRGIADVPCTKHU-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCNC(C1)(C)C |
Origin of Product |
United States |
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